Trisodium arsenite

Vue d'ensemble

Description

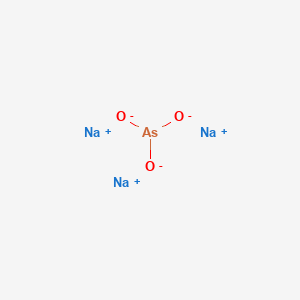

Trisodium arsenite is an inorganic compound with the chemical formula Na₃AsO₃. It is a salt of arsenous acid and is known for its toxicity. This compound is used in various industrial and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trisodium arsenite can be synthesized by reacting arsenic trioxide (As₂O₃) with sodium hydroxide (NaOH) in water. The reaction is as follows:

As2O3+6NaOH→2Na3AsO3+3H2O

This reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain this compound crystals .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving arsenic trioxide in a sodium hydroxide solution. The solution is then concentrated and crystallized to obtain the final product. This method ensures high purity and yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Trisodium arsenite undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sodium arsenate (Na₃AsO₄) in the presence of oxidizing agents such as chlorine or hydrogen peroxide.

Reduction: It can be reduced to elemental arsenic using reducing agents like hydrogen gas or zinc.

Substitution: this compound can undergo substitution reactions with halogens to form arsenic halides.

Common Reagents and Conditions

Oxidation: Chlorine gas or hydrogen peroxide in an aqueous solution.

Reduction: Hydrogen gas or zinc in an acidic medium.

Substitution: Halogens such as chlorine or bromine in an aqueous or organic solvent.

Major Products Formed

Oxidation: Sodium arsenate (Na₃AsO₄)

Reduction: Elemental arsenic (As)

Substitution: Arsenic halides (e.g., AsCl₃, AsBr₃)

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Trisodium arsenite is a highly soluble salt of arsenous acid, characterized by its ability to interact with thiol-containing enzymes, leading to cellular disruption and apoptosis in susceptible cells. The compound's mechanism of action involves:

- Inhibition of Enzymes : this compound inhibits critical cellular enzymes, generating reactive oxygen species (ROS) and inducing oxidative stress.

- Impact on Signaling Pathways : It alters signaling pathways by reducing Akt activity and increasing pro-apoptotic factors such as cytochrome c and caspase 3.

- Oxidative Stress Induction : The generation of ROS contributes to various health issues, including carcinogenesis and neurotoxicity.

Chemistry

This compound serves as a reagent in various chemical reactions, particularly in organic synthesis and analytical chemistry. Its reactivity allows it to participate in oxidation-reduction reactions and substitution reactions with halogens.

Biology

In biological studies, this compound is utilized to investigate arsenic toxicity mechanisms. Research has demonstrated its cytotoxic effects on human cell lines, particularly in cancer research where it has shown potential in targeting leukemia cells.

Medicine

The compound is being explored for its therapeutic potential in cancer treatment. Studies indicate that this compound can induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation in oncology.

Industry

This compound is employed in the production of pesticides, herbicides, and wood preservatives due to its antifungal and insecticidal properties. It has historically been used in the manufacture of glass and pigments as well.

Table 1: Applications of this compound

| Application Field | Specific Use | Notes |

|---|---|---|

| Chemistry | Reagent in synthesis | Used for oxidation-reduction reactions |

| Biology | Toxicity studies | Investigates effects on cellular processes |

| Medicine | Cancer treatment | Induces apoptosis in specific cancer cells |

| Industry | Pesticides/Herbicides | Utilized for antifungal properties |

Case Study 1: Cancer Treatment

A study published in Cancer Research demonstrated that this compound effectively induced apoptosis in human leukemia cells through ROS generation and activation of caspase pathways. The study concluded that the compound's unique mechanism could be harnessed for therapeutic strategies against certain types of leukemia.

Case Study 2: Toxicological Studies

Research conducted by the National Institutes of Health explored the neurotoxic effects of this compound on neuronal cells. The findings indicated significant impairment in learning and memory functions following exposure, highlighting the compound's potential risks associated with environmental exposure.

Mécanisme D'action

Trisodium arsenite exerts its effects primarily through the inhibition of cellular enzymes and disruption of cellular processes. It targets thiol-containing enzymes, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This results in apoptosis (programmed cell death) in cancer cells and other susceptible cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium arsenite (NaAsO₂): Similar in structure but differs in the oxidation state of arsenic.

Sodium arsenate (Na₃AsO₄): An oxidized form of trisodium arsenite with arsenic in the +5 oxidation state.

Arsenic trioxide (As₂O₃): A precursor to this compound with arsenic in the +3 oxidation state.

Uniqueness

This compound is unique due to its specific oxidation state and reactivity. It is more soluble in water compared to other arsenic compounds, making it useful in various aqueous reactions and applications .

Activité Biologique

Trisodium arsenite (Na₃AsO₃) is a well-known compound in toxicology and environmental health, primarily recognized for its significant biological activity and potential health risks. This article delves into the mechanisms through which this compound exerts its effects, supported by case studies and research findings.

This compound exhibits its biological activity through several pathways:

- Inhibition of Enzymes : It primarily targets thiol-containing enzymes, leading to the inhibition of critical cellular functions. This interaction generates reactive oxygen species (ROS), resulting in oxidative stress, which can trigger apoptosis (programmed cell death) in various cell types, including cancer cells.

- Impact on Signaling Pathways : Research has shown that exposure to arsenite affects multiple signaling pathways. For instance, it reduces Akt activity while increasing the levels of pro-apoptotic factors such as cytochrome c and caspase 3 . These changes indicate that this compound can disrupt normal cellular signaling, contributing to cell death and other pathological processes.

- Oxidative Stress : this compound induces oxidative stress by generating ROS within cells. This oxidative damage is implicated in various health issues, including carcinogenesis and neurotoxicity .

Biological Effects

The biological effects of this compound are extensive and include:

- Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in various cell lines. For example, a study reported increased cell death in human lung cancer cells treated with sodium arsenite .

- Neurotoxicity : Research has demonstrated that exposure to sodium arsenite leads to neuronal damage in the hippocampus, impairing learning and memory functions . This effect highlights the neurotoxic potential of this compound.

- Carcinogenic Potential : Long-term exposure to arsenic compounds, including this compound, has been associated with an increased risk of cancers, particularly skin and lung cancers. The compound's ability to induce DNA damage and interfere with cellular repair mechanisms contributes to its carcinogenicity .

Case Studies

Several case studies illustrate the severe health impacts associated with this compound exposure:

- Occupational Exposure : In a documented case, a 42-year-old agricultural worker exhibited symptoms of neuropathy and skin lesions after exposure to sodium arsenite. His urine was found to contain 7000 µg of arsenic over 24 hours, leading to fatal cardiac arrhythmia .

- Gastrointestinal Toxicity : A group of individuals exposed to meat contaminated with sodium arsenite reported gastrointestinal symptoms such as abdominal pain and gastritis. Higher doses were linked to more severe symptoms like vomiting and nausea .

- Chronic Exposure Effects : Chronic exposure has been linked to skin lesions, peripheral neuropathy, and anemia. A study highlighted that prolonged exposure could lead to significant health deterioration, including internal cancers .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Signaling Pathway Analysis : A study analyzed the phosphorylation levels of key proteins involved in apoptosis after treating cells with varying concentrations of sodium arsenite. Results indicated a dose-dependent increase in caspase 3 activity alongside decreased levels of Bcl2 and phospho-Akt .

- Comparative Studies : this compound was compared with other arsenic compounds like sodium arsenate and arsenic trioxide. While all exhibit toxicity, this compound's unique oxidation state contributes to its specific reactivity and solubility in water, enhancing its biological effects.

Summary Table of Biological Effects

| Biological Effect | Description |

|---|---|

| Cytotoxicity | Induces cell death in various cell lines; particularly effective against cancer cells. |

| Neurotoxicity | Causes neuronal damage leading to memory impairment; affects learning abilities. |

| Carcinogenic Potential | Associated with increased risk of skin and lung cancers due to DNA damage. |

| Oxidative Stress | Generates reactive oxygen species leading to cellular damage. |

Propriétés

IUPAC Name |

trisodium;arsorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsO3.3Na/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDHVPHQDPJCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As]([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsNa3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161442 | |

| Record name | Trisodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.889 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14060-38-9, 13464-37-4 | |

| Record name | Arsenious acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium arsenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.